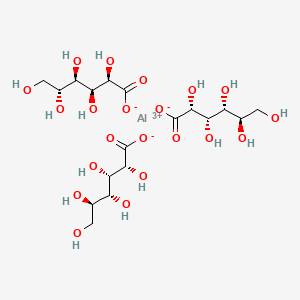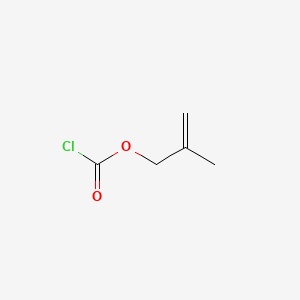
2-Methylallyl chloroformate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methylallyl chloroformate, also known as allyl chloroformate, is an organic compound with the molecular formula C_5H_7ClO_2. It is a colorless liquid with a pungent odor and is primarily used as an intermediate in organic synthesis. This compound is known for its reactivity, particularly in the formation of esters and carbamates.
準備方法
Synthetic Routes and Reaction Conditions
2-Methylallyl chloroformate can be synthesized through the reaction of allyl alcohol with phosgene. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the process. The reaction can be represented as follows:
CH2=CHCH2OH+COCl2→CH2=CHCH2OCOCl+HCl
Industrial Production Methods
In industrial settings, the production of carbonochloridic acid, 2-methyl-2-propenyl ester involves the continuous feeding of allyl alcohol and phosgene into a reactor. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products.
化学反応の分析
Types of Reactions
2-Methylallyl chloroformate undergoes various chemical reactions, including:
Nucleophilic substitution: It reacts with nucleophiles such as amines and alcohols to form carbamates and esters, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form allyl alcohol and hydrochloric acid.
Reduction: It can be reduced to allyl alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Amines: React with carbonochloridic acid, 2-methyl-2-propenyl ester to form carbamates under mild conditions.
Alcohols: React to form esters, often in the presence of a base to neutralize the hydrochloric acid produced.
Water: Hydrolyzes the compound to allyl alcohol and hydrochloric acid.
Major Products Formed
Carbamates: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Allyl alcohol: Formed from hydrolysis or reduction reactions.
科学的研究の応用
2-Methylallyl chloroformate is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Utilized in the synthesis of pharmaceuticals, particularly in the formation of carbamate-based drugs.
Industry: Used in the production of agrochemicals, polymers, and specialty chemicals.
作用機序
The mechanism of action of carbonochloridic acid, 2-methyl-2-propenyl ester involves its reactivity towards nucleophiles. The carbonyl carbon is highly electrophilic due to the presence of the electron-withdrawing chloroformate group, making it susceptible to nucleophilic attack. This leads to the formation of a tetrahedral intermediate, which then collapses to release the leaving group (chloride ion) and form the final product.
類似化合物との比較
Similar Compounds
Methyl chloroformate: Similar in structure but with a methyl group instead of an allyl group.
Ethyl chloroformate: Similar in structure but with an ethyl group instead of an allyl group.
Isobutyl chloroformate: Similar in structure but with an isobutyl group instead of an allyl group.
Uniqueness
2-Methylallyl chloroformate is unique due to the presence of the allyl group, which imparts additional reactivity and versatility in organic synthesis. The allyl group can participate in various reactions such as polymerization and cross-coupling, making this compound valuable in the synthesis of complex molecules.
特性
CAS番号 |
42068-70-2 |
|---|---|
分子式 |
C5H7ClO2 |
分子量 |
134.56 g/mol |
IUPAC名 |
2-methylprop-2-enyl carbonochloridate |
InChI |
InChI=1S/C5H7ClO2/c1-4(2)3-8-5(6)7/h1,3H2,2H3 |
InChIキー |
MGDDPXJDBGFXCY-UHFFFAOYSA-N |
正規SMILES |
CC(=C)COC(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


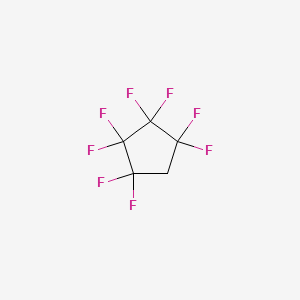
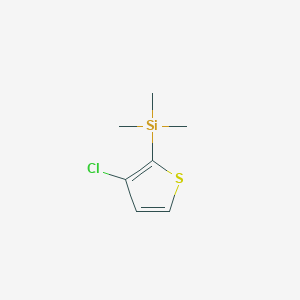
![5-{[2-Tert-butyl-4-(hydroxymethyl)-5-methylphenyl]sulfanyl}-6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-2-phenyl-2,3-dihydro-4h-pyran-4-one](/img/structure/B8657822.png)
![[(4-Methoxy-3-nitrophenyl)sulfonyl]sodium](/img/structure/B8657827.png)
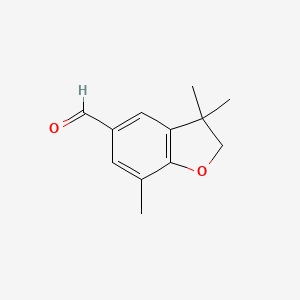
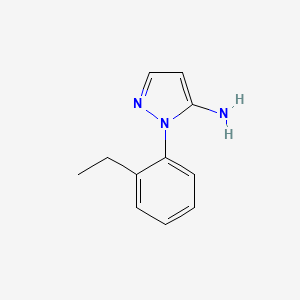
![[2-(2-Amino-4-chlorophenoxy)phenyl]methanol](/img/structure/B8657849.png)
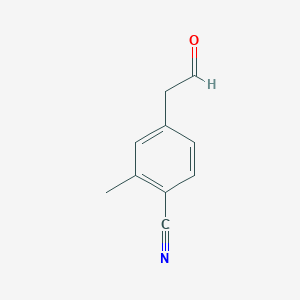
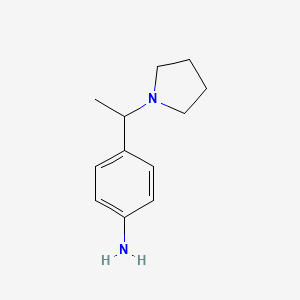
![2,3-Dimethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B8657869.png)
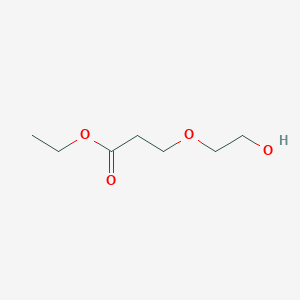
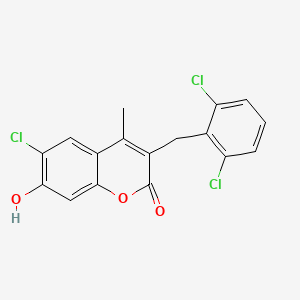
![2-[3-(3-bromopyridin-2-yl)oxyazetidin-1-yl]quinoline](/img/structure/B8657914.png)
